molecular formula C10H6ClFN2O2 B3031261 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole CAS No. 218456-63-4

1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole

Cat. No.: B3031261
CAS No.: 218456-63-4
M. Wt: 240.62 g/mol
InChI Key: ZPIDZWRNBZXXAL-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by a phenyl ring bearing chloro (Cl), fluoro (F), and nitro (NO₂) groups at positions 5, 4, and 2, respectively. The electron-withdrawing substituents (Cl, F, NO₂) on the phenyl ring significantly influence its electronic properties, reactivity, and intermolecular interactions. Its synthesis typically involves condensation reactions between substituted nitroanilines and pyrrole precursors under acidic or catalytic conditions .

Properties

IUPAC Name

1-(5-chloro-4-fluoro-2-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-7-5-9(13-3-1-2-4-13)10(14(15)16)6-8(7)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDZWRNBZXXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381463
Record name 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218456-63-4
Record name 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 5-chloro-4-fluoroaniline followed by a coupling reaction with pyrrole under specific conditions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole can be contextualized against related pyrrole derivatives. Below is a comparative analysis:

Structural Analogues

Compound Name Substituents on Phenyl Ring Key Properties/Applications Reference
1-(4-Chlorophenyl)-1H-pyrrole 4-Cl Intermediate in drug synthesis; higher solubility in nonpolar solvents due to fewer EWGs
1-(4-Fluorophenyl)-1H-pyrrole 4-F Used in catalytic hydrogenation studies; exhibits moderate reactivity in electrophilic substitution
1-(4-Bromophenyl)-1H-pyrrole 4-Br High-yield synthesis (93%); precursor for cross-coupling reactions
1-(4-Iodo-2-nitrophenyl)-1H-pyrrole 4-I, 2-NO₂ Lower thermal stability due to iodine’s polarizability; used in halogen-exchange reactions
Target Compound 5-Cl, 4-F, 2-NO₂ Enhanced electron deficiency; potential for bioactivity due to nitro group

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The presence of Cl, F, and NO₂ in the target compound creates a highly electron-deficient aromatic system. This contrasts with derivatives like 1-(3-methoxyphenyl)-1H-pyrrole (EDG: -OMe), which show higher reactivity in cycloaddition reactions (e.g., 74% yield vs. 46% for Cl/OMe-substituted analogues) .

Physical and Spectroscopic Properties

  • Solubility: The nitro group enhances polarity, reducing solubility in organic solvents compared to 1-(4-chlorophenyl)-1H-pyrrole .
  • 19F-NMR Shifts: The fluorine substituent in the target compound may exhibit distinct chemical shifts compared to mono-fluorinated derivatives like 1-(4-fluorophenyl)-1H-pyrrole, aiding in structural characterization .

Biological Activity

1-(5-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is a synthetic compound belonging to the pyrrole class, characterized by a unique combination of halogen and nitro substituents. This structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Some derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in liver and cervical cancer models.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It could potentially modulate the activity of certain receptors, impacting cellular signaling pathways associated with cancer and infection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth of HepG2 (liver) and HeLa (cervical) cells
Toxicity AssessmentShows low toxicity to normal fibroblasts

Case Study: Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated that it significantly reduced cell viability in HepG2 and HeLa cell lines. The mean growth inhibition percentages were reported as follows:

  • HepG2 Cells : 54.25% inhibition
  • HeLa Cells : 38.44% inhibition

Notably, the compound showed minimal toxicity towards normal fibroblast cells, indicating a selective action against cancerous cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameKey DifferencesBiological Activity
1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrroleMethoxy group instead of fluorineVaries in reactivity
1-(3-Chloro-4-fluoro-2-nitrophenyl)-1H-pyrroleChlorine at position 3Different activity profile
1-(5-Bromo-4-fluoro-2-nitrophenyl)-1H-pyrroleBromine instead of chlorineEnhanced reactivity

These comparisons highlight how variations in substituent groups can influence the biological properties and activities of pyrrole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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